Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate
Description
Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a derivative of the 1,8-naphthalimide family, characterized by a fused benzo[de]isoquinoline-1,3-dione core with a methyl ester group at the 2-position. This compound shares structural homology with Alrestatin (2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetic acid), a known aldose reductase inhibitor .
Properties
IUPAC Name |
methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-20-12(17)8-16-14(18)10-6-2-4-9-5-3-7-11(13(9)10)15(16)19/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJOFXKSSJVGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate typically involves the condensation of an appropriate isoquinoline derivative with a suitable esterifying agent. One common method involves the reaction of alrestatin with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of alcohol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is used as an intermediate in organic synthesis. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a precursor for the synthesis of bioactive molecules that may exhibit therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives can be employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For example, derivatives of this compound have been studied as aldose reductase inhibitors, which are of interest in the treatment of diabetic complications .
Comparison with Similar Compounds
Core Structure Variations
Key Similarity: All analogs retain the benzo[de]isoquinoline-1,3-dione core, which is critical for π-π stacking interactions and electronic properties .
Key Differences :
- Ester Group Modifications: Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-benz[de]isoquinolin-2-yl]acetate (): Features an ethyl ester and a 6-piperidinyl substituent. Molecular weight: 376.41 g/mol. Methyl 2-((3-Methoxy-6-(3-morpholinopropyl)-5,12-dioxo-indeno[1,2-c]isoquinolin-2-yl)oxy)acetate (): Includes methoxy and morpholinopropyl groups, increasing steric bulk (MW: 576.27 g/mol). Alrestatin Sodium (): The carboxylate salt form (MW: 277.21 g/mol) exhibits higher aqueous solubility than the methyl ester.
Physicochemical Properties
- Solubility: Methyl/ethyl esters exhibit lower aqueous solubility compared to carboxylate salts (e.g., Alrestatin sodium ). Morpholinopropyl or piperidinyl groups () enhance solubility in polar aprotic solvents.
- Thermal Stability : Crystallographic data () for the ethyl ester analog reveals intermolecular C–H···O hydrogen bonds, suggesting robust lattice stability.
Structural and Electronic Effects
- Substituent Impact :
- Hydrogen Bonding: Ethyl ester analogs form zig-zag chains via C–H···O interactions (), whereas methyl esters may exhibit similar but less pronounced packing.
Biological Activity
Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound belongs to the class of isoquinoline derivatives. The structural formula can be represented as follows:
- Molecular Formula : C₁₉H₁₃N₁O₄
- Molecular Weight : 321.31 g/mol
- IUPAC Name : Methyl 2-(1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)acetate
This compound features a unique arrangement of functional groups that contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, influencing signaling pathways crucial for cellular responses.
- Gene Expression Regulation : The compound may affect the expression of genes related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Caspase activation |
| HeLa (Cervical) | 10 | Bcl-2 modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies have demonstrated that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant potential as an antimicrobial agent .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 1: Antitumor Efficacy
A study conducted on the efficacy of this compound in vivo demonstrated significant tumor reduction in xenograft models. Mice treated with the compound showed a decrease in tumor volume by approximately 50% compared to control groups .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial effectiveness against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in infected wounds in animal models, suggesting its potential utility in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
